Cas no 118249-83-5 (Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate)

Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate
- L-glycero-α-D-gluco-Heptopyranoside, methyl 7-deoxy-2,3,4-tris-O-(phenylmethyl)-, 3,5-dinitrobenzoate (9CI)
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- インチ: 1S/C36H36N2O11/c1-24(48-35(39)28-18-29(37(40)41)20-30(19-28)38(42)43)31-32(45-21-25-12-6-3-7-13-25)33(46-22-26-14-8-4-9-15-26)34(36(44-2)49-31)47-23-27-16-10-5-11-17-27/h3-20,24,31-34,36H,21-23H2,1-2H3/t24-,31+,32+,33-,34+,36-/m0/s1
- InChIKey: DFIOAWUFWAUGCN-DAJURTKNSA-N
- ほほえんだ: O(C)[C@H]1O[C@H]([C@@H](OC(=O)C2=CC([N+]([O-])=O)=CC([N+]([O-])=O)=C2)C)[C@@H](OCC2=CC=CC=C2)[C@H](OCC2=CC=CC=C2)[C@H]1OCC1=CC=CC=C1
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- ふってん: 758.0±60.0 °C(Predicted)
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M293120-500mg |
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |
118249-83-5 | 500mg |
$557.00 | 2023-05-18 | ||
TRC | M293120-2.5g |
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |
118249-83-5 | 2.5g |
$2400.00 | 2023-05-18 | ||
TRC | M293120-1g |
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |
118249-83-5 | 1g |
$ 9200.00 | 2023-09-07 | ||
TRC | M293120-250mg |
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |
118249-83-5 | 250mg |
$299.00 | 2023-05-18 | ||
TRC | M293120-1000mg |
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate |
118249-83-5 | 1g |
$1085.00 | 2023-05-18 |
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoateに関する追加情報
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-Dinitrobenzoate (CAS No. 118249-83-5): An Overview
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-dinitrobenzoate (CAS No. 118249-83-5) is a complex organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is a derivative of a heptose sugar, specifically a L-glycero-α-D-gluco-heptopyranoside, with multiple phenylmethyl groups and a dinitrobenzoate ester moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable subject of study.
The synthesis of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-dinitrobenzoate involves several intricate steps, including the protection of hydroxyl groups with phenylmethyl (benzyl) ethers and the subsequent esterification with 3,5-dinitrobenzoic acid. These steps are crucial for maintaining the integrity and reactivity of the sugar moiety while introducing the desired functional groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in various research applications.
In terms of its chemical properties, Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-dinitrobenzoate exhibits high stability under a wide range of conditions. The presence of the dinitrobenzoate group imparts strong electron-withdrawing properties, which can influence the reactivity and solubility of the molecule. Additionally, the multiple phenylmethyl groups provide steric protection to the sugar core, enhancing its resistance to hydrolysis and other degradative processes.
The biological significance of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-dinitrobenzoate has been explored in various studies. Research has shown that this compound can interact with specific biological targets, such as enzymes and receptors involved in carbohydrate metabolism and signaling pathways. For instance, it has been reported to exhibit inhibitory activity against certain glycosidases, making it a potential lead compound for the development of therapeutic agents targeting metabolic disorders.
Moreover, recent studies have highlighted the potential of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-dinitrobenzoate in cancer research. Its ability to modulate glycosylation processes and interfere with tumor cell signaling pathways has been investigated in several preclinical models. These findings suggest that this compound could serve as a valuable tool for understanding the role of glycosylation in cancer progression and for developing novel anticancer therapies.
In addition to its therapeutic potential, Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-dinitrobenzoate has also found applications in analytical chemistry. Its unique spectral properties make it an excellent probe for studying carbohydrate-protein interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These applications have contributed to a deeper understanding of glycan biology and have facilitated the development of new diagnostic tools.
The structural complexity of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-dinitrobenzoate also makes it an attractive candidate for combinatorial chemistry approaches. By varying the substituents on the sugar core or modifying the dinitrobenzoate group, researchers can generate a diverse library of compounds with tailored properties. This combinatorial approach has been instrumental in identifying new leads for drug discovery programs targeting various diseases.
Despite its promising potential, further research is needed to fully elucidate the mechanisms of action and optimize the pharmacological properties of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-α-D-gluco-heptopyranoside 3,5-dinitrobenzoate. Ongoing studies are focusing on improving its bioavailability and reducing potential side effects through structural modifications and formulation strategies. Collaborative efforts between chemists and biologists are essential for advancing our understanding of this compound and realizing its full potential in both research and therapeutic applications.
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